Cas no 1807174-88-4 (Ethyl 3-chloro-4-cyano-2-mercaptophenylacetate)

Ethyl 3-chloro-4-cyano-2-mercaptophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-chloro-4-cyano-2-mercaptophenylacetate
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- インチ: 1S/C11H10ClNO2S/c1-2-15-9(14)5-7-3-4-8(6-13)10(12)11(7)16/h3-4,16H,2,5H2,1H3
- InChIKey: VYSKRANCJXSCLJ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C#N)C=CC(=C1S)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 302
- トポロジー分子極性表面積: 51.1
- 疎水性パラメータ計算基準値(XlogP): 2.6
Ethyl 3-chloro-4-cyano-2-mercaptophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015020857-1g |
Ethyl 3-chloro-4-cyano-2-mercaptophenylacetate |
1807174-88-4 | 97% | 1g |
1,504.90 USD | 2021-06-18 |
Ethyl 3-chloro-4-cyano-2-mercaptophenylacetate 関連文献
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Ethyl 3-chloro-4-cyano-2-mercaptophenylacetateに関する追加情報
Research Brief on Ethyl 3-chloro-4-cyano-2-mercaptophenylacetate (CAS: 1807174-88-4) in Chemical Biology and Pharmaceutical Applications
Ethyl 3-chloro-4-cyano-2-mercaptophenylacetate (CAS: 1807174-88-4) is a specialized chemical compound that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its unique structural features including a chloro, cyano, and mercapto functional groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents.
One of the key areas of research involving Ethyl 3-chloro-4-cyano-2-mercaptophenylacetate is its role as a precursor in the synthesis of thiazole and thiadiazole derivatives. These heterocyclic compounds are known for their broad-spectrum biological activities, including antibacterial, antifungal, and anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives synthesized from this compound exhibited potent inhibitory activity against bacterial efflux pumps, a mechanism critical in addressing antibiotic resistance.
In addition to its antimicrobial potential, Ethyl 3-chloro-4-cyano-2-mercaptophenylacetate has been investigated for its utility in targeted drug delivery systems. Researchers have functionalized nanoparticles with this compound to enhance their binding affinity to specific cellular receptors, thereby improving the precision of drug delivery. This approach has shown promise in preclinical models of cancer therapy, where the compound's ability to modulate cellular uptake pathways was leveraged to increase the efficacy of chemotherapeutic agents.
Another notable application of this compound is in the field of enzyme inhibition. Recent work published in Bioorganic & Medicinal Chemistry Letters highlighted its use as a scaffold for designing covalent inhibitors of cysteine proteases. The mercapto group in Ethyl 3-chloro-4-cyano-2-mercaptophenylacetate facilitates the formation of disulfide bonds with active-site cysteine residues, leading to irreversible inhibition. This mechanism has potential therapeutic implications for diseases such as malaria and COVID-19, where protease activity is crucial for pathogen viability.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from Ethyl 3-chloro-4-cyano-2-mercaptophenylacetate. Issues such as metabolic stability and oral bioavailability are currently under investigation, with several research groups exploring structural modifications to address these limitations. Computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are being employed to guide these optimization efforts.
In conclusion, Ethyl 3-chloro-4-cyano-2-mercaptophenylacetate (CAS: 1807174-88-4) represents a valuable chemical entity with diverse applications in pharmaceutical research. Its role in the synthesis of bioactive heterocycles, development of targeted delivery systems, and design of enzyme inhibitors underscores its importance in contemporary drug discovery. Future research directions may focus on expanding its therapeutic applications and improving the drug-like properties of its derivatives to facilitate clinical translation.
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